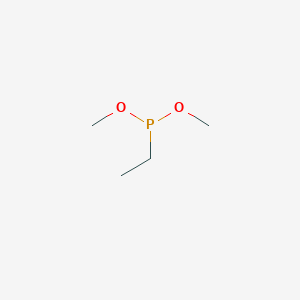

Dimethyl ethylphosphonite

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dimethyl ethylphosphonite (DMPEP) is a chemical compound that belongs to the family of organophosphorus compounds. It is widely used in scientific research as a reagent for the synthesis of various phosphorus-containing compounds. DMPEP is a colorless, odorless, and highly flammable liquid that is soluble in polar solvents such as water, ethanol, and acetone.

Wissenschaftliche Forschungsanwendungen

Dimethyl ethylphosphonite is widely used in scientific research as a reagent for the synthesis of various phosphorus-containing compounds such as phosphonic acids, phosphonates, and phosphonamidates. These compounds have various applications in the fields of medicine, agriculture, and materials science. For example, phosphonates are used as antiviral and anticancer agents, while phosphonamidates are used as antimalarial and antitumor agents.

Wirkmechanismus

Dimethyl ethylphosphonite acts as a phosphorus donor in various chemical reactions. It can undergo nucleophilic substitution reactions with various electrophiles such as alkyl halides, acyl halides, and sulfonyl chlorides. The mechanism of these reactions involves the attack of the nucleophile on the phosphorus atom of Dimethyl ethylphosphonite, leading to the formation of a phosphorus-carbon or phosphorus-sulfur bond.

Biochemical and Physiological Effects:

Dimethyl ethylphosphonite has been reported to have various biochemical and physiological effects. It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, leading to an overstimulation of the nervous system. Dimethyl ethylphosphonite has also been shown to have antifungal activity against various fungi such as Candida albicans and Aspergillus niger.

Vorteile Und Einschränkungen Für Laborexperimente

Dimethyl ethylphosphonite has several advantages for lab experiments. It is a relatively cheap and easy-to-obtain reagent that can be used for the synthesis of various phosphorus-containing compounds. Dimethyl ethylphosphonite is also stable under normal laboratory conditions and can be stored for an extended period. However, Dimethyl ethylphosphonite is highly flammable and should be handled with care. It is also toxic and can cause irritation to the skin, eyes, and respiratory system. Therefore, appropriate safety measures should be taken when handling Dimethyl ethylphosphonite.

Zukünftige Richtungen

There are several future directions for the use of Dimethyl ethylphosphonite in scientific research. One direction is the synthesis of new phosphorus-containing compounds with potential applications in medicine, agriculture, and materials science. Another direction is the development of new synthetic routes for the synthesis of Dimethyl ethylphosphonite and related compounds. Additionally, the biochemical and physiological effects of Dimethyl ethylphosphonite need to be further investigated to understand its potential applications in drug discovery and development.

Conclusion:

In conclusion, Dimethyl ethylphosphonite is a versatile reagent that has various applications in scientific research. It is widely used for the synthesis of various phosphorus-containing compounds and has potential applications in medicine, agriculture, and materials science. Dimethyl ethylphosphonite has several advantages for lab experiments but also has limitations due to its toxicity and flammability. Future research should focus on the synthesis of new compounds and the development of new synthetic routes for Dimethyl ethylphosphonite.

Synthesemethoden

Dimethyl ethylphosphonite can be synthesized by the reaction of diethyl phosphite with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, where the methyl group of methyl iodide attacks the phosphorus atom of diethyl phosphite, leading to the formation of Dimethyl ethylphosphonite and potassium iodide as a byproduct. The reaction can be carried out in various solvents such as acetone, ethanol, and tetrahydrofuran.

Eigenschaften

CAS-Nummer |

15715-42-1 |

|---|---|

Produktname |

Dimethyl ethylphosphonite |

Molekularformel |

C4H11O2P |

Molekulargewicht |

122.1 g/mol |

IUPAC-Name |

ethyl(dimethoxy)phosphane |

InChI |

InChI=1S/C4H11O2P/c1-4-7(5-2)6-3/h4H2,1-3H3 |

InChI-Schlüssel |

QQDAHIFJAGPFAF-UHFFFAOYSA-N |

SMILES |

CCP(OC)OC |

Kanonische SMILES |

CCP(OC)OC |

Synonyme |

ethyl-dimethoxy-phosphane |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethylthieno[2,3-b]pyridine](/img/structure/B96423.png)

![n-[(1s)-1-Phenylethyl]acetamide](/img/structure/B96428.png)

![n-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B96432.png)